molecular formula C16H17NOS B4973556 2-benzylsulfanyl-N-phenylpropanamide

2-benzylsulfanyl-N-phenylpropanamide

Cat. No.: B4973556
M. Wt: 271.4 g/mol
InChI Key: PXKQPHKMDSKKAF-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-phenylpropanamide is a propanamide derivative featuring a benzylsulfanyl (SCH₂C₆H₅) group at the 2-position of the propanamide backbone and an N-phenyl substituent. Its molecular formula is C₁₆H₁₇NOS, with a molecular weight of 271.38 g/mol.

Properties

IUPAC Name

2-benzylsulfanyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13(19-12-14-8-4-2-5-9-14)16(18)17-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKQPHKMDSKKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330018
Record name 2-benzylsulfanyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333453-59-1
Record name 2-benzylsulfanyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-phenylpropanamide typically involves the reaction of benzyl mercaptan with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-phenylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 2-benzylsulfanyl-N-phenylpropanamide and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Structural Features
This compound C₁₆H₁₇NOS 271.38 Benzylsulfanyl, N-phenyl, propanamide Thioether linkage, single sulfur atom
3-(Benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide C₂₂H₂₁NO₃S₂ 411.54 Benzylsulfonyl, phenylsulfanyl, propanamide Dual sulfur groups (sulfonyl and sulfanyl)
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide Not provided ~400 (estimated) Cyano, trifluoromethyl, hydroxy, sulfonyl, phenyl Electron-withdrawing groups, sulfonyl
2-(Benzylamino)-N-cyclopentylpropanamide C₁₅H₂₂N₂O 246.35 Benzylamino, cyclopentyl, propanamide Amino group, aliphatic cyclopentyl
Key Observations:

Sulfur Chemistry :

  • The target compound’s benzylsulfanyl group (thioether) is less oxidized than the sulfonyl groups in and compounds. Thioethers are prone to oxidation, which may reduce metabolic stability compared to sulfonates .
  • The dual sulfur-containing compound in (sulfonyl and sulfanyl) has a higher molecular weight (411.54 g/mol ) and may exhibit unique reactivity or binding interactions due to steric and electronic effects .

The cyclopentyl group in ’s compound introduces aliphatic character, which may improve solubility in nonpolar environments relative to aromatic N-phenyl .

Molecular Weight and Bioavailability :

  • Lower molecular weight compounds (e.g., ’s 246.35 g/mol ) may exhibit better bioavailability, whereas higher-weight derivatives (e.g., ’s 411.54 g/mol ) could face challenges in absorption .

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